REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14]([CH3:21])[CH:13]=1>O1CCCC1.[Pt]=O>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([CH3:21])[CH:13]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=C2)[N+](=O)[O-])C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously stirred under a hydrogen atmosphere for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this time, the reaction mixture was filtered through Celite™
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Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude residue which
|
Type
|
WASH
|
Details
|
was washed with diisopropyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)COC2=CC(=C(N)C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |